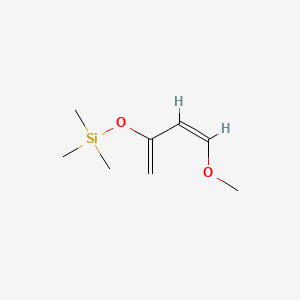
1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, can be synthesized through the reaction of 1-methoxy-1,3-butadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, primarily undergoes Diels-Alder reactions due to its electron-rich diene structure. It can also participate in other cycloaddition reactions, albeit less commonly .
Common Reagents and Conditions: In Diels-Alder reactions, this compound reacts with various dienophiles, including alkenes and alkynes, under mild to moderate temperatures. Common reagents include Lewis acids like aluminum chloride or boron trifluoride, which can enhance the reaction rate and selectivity .
Major Products: The major products formed from these reactions are typically cyclohexene derivatives. For instance, the reaction with maleic anhydride yields a cyclohexene derivative with high regio- and stereoselectivity .
Scientific Research Applications
1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, in Diels-Alder reactions involves a concerted pericyclic process. The electron-rich diene interacts with the electron-deficient dienophile, forming a cyclic transition state that leads to the formation of a cyclohexene derivative. This reaction is governed by orbital symmetry considerations and proceeds without intermediates .
Comparison with Similar Compounds
1-Methoxy-3-(trimethylsiloxy)-1,3-pentadiene: Another organosilicon compound with similar reactivity in cycloaddition reactions.
1-Methoxy-3-indolylmethyl glucosinolate: A secondary metabolite with different applications, primarily in biological systems.
Uniqueness: 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene, (Z)-, stands out due to its high reactivity and selectivity in Diels-Alder reactions. Its electron-rich nature makes it a valuable reagent in organic synthesis, enabling the formation of complex structures with high precision .
Properties
CAS No. |
124306-13-4 |
|---|---|
Molecular Formula |
C8H16O2Si |
Molecular Weight |
172.30 g/mol |
IUPAC Name |
[(3Z)-4-methoxybuta-1,3-dien-2-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3/b7-6- |
InChI Key |
SHALBPKEGDBVKK-SREVYHEPSA-N |
Isomeric SMILES |
CO/C=C\C(=C)O[Si](C)(C)C |
Canonical SMILES |
COC=CC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















